

Comprehensive Technical Guide to 5,7-Dimethoxyflavone from *Kaempferia parviflora*

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Compound Focus: 5,7-Dimethoxyflavone

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Introduction and Source Identification

5,7-Dimethoxyflavone (5,7-DMF) is a primary methoxyflavone found in the rhizomes of *Kaempferia parviflora* Wall. ex Baker, a medicinal plant belonging to the Zingiberaceae family, traditionally known as Black Ginger or Thai Ginseng [1] [2]. This plant has a long history of use in traditional medicine in Southeast Asia for treating various ailments including gastrointestinal disorders, allergies, and fatigue, and as a general health tonic [1] [2] [3]. The rhizome of *Kaempferia parviflora* is characterized by its blackish-purple color and contains 5,7-DMF as one of its major active flavonoid constituents [2] [3]. Quantitative analysis of different *Kaempferia parviflora* samples has shown that 5,7-DMF content typically ranges from approximately **1.96 to 2.15 g per 100 g of dry rhizome** [2], confirming its status as a significant marker compound for this medicinal plant.

Quantitative Pharmacological Data Summary

Table 1: Quantitative Pharmacological Effects of 5,7-Dimethoxyflavone

| Pharmacological Activity | Experimental Model | Dose/Concentration | Key Effects | Citation |
|--------------------------------------|--|---------------------------------|--|----------|
| Anti-obesity | HFD-induced obese mice | 50-100 mg/kg/day (oral) | ↓ Body weight gain, ↓ adipose tissue weight, ↓ adipocyte size | [1] |
| Anti-hepatocellular Carcinoma | DEN/CCl ₄ -induced HCC mice | 40-80 mg/kg/day (oral) | ↓ Tumor number, ↓ largest tumor size, improved liver function | [4] |
| Vasorelaxant | Isolated rat aorta | 1-100 μM | Endothelium-dependent vasodilation, ↑ NO production | [5] |
| Neuroprotective | Scopolamine-induced amnesic mice | KP extract (containing 5,7-DMF) | Improved memory deficits, anti-cholinesterase activity | [6] |
| Pharmacokinetics | Mouse single oral dose | 10 mg/kg | C _{max} : 0.34-0.83 μg/mL, T _{max} : 1.17-1.83 h, T _{1/2} : 2.03-2.60 h | [7] [8] |

Table 2: Multi-Target Mechanisms of 5,7-Dimethoxyflavone

| **Target System** | **Molecular Targets** | **Observed Effects** | **Potential Applications** | |-----|-----
 -----|-----|-----| | **Lipid Metabolism** | PPAR-γ, C/EBPα, SREBP1, FAS, ACC | Suppresses adipogenesis and lipogenesis pathways | Obesity, metabolic syndrome | [1] | | **Cancer Pathways** | NF-κB/CCL2 pathway, CD8+ T cells | Inhibits tumor progression, enhances immune infiltration | Hepatocellular carcinoma, combination therapy | [4] | | **Neurotransmission** | AChE, BChE, Aβ aggregation | Inhibits cholinesterase, reduces amyloid plaque formation | Alzheimer's disease, cognitive enhancement | [6] | | **Vascular Function** | eNOS, K⁺ channels, Ca²⁺ influx | Promotes vasodilation,

improves blood flow | Cardiovascular diseases, hypertension | [5] | | **Drug Transport** | P-gp, BCRP, MRPs |
Inhibits efflux transporters, reverses multidrug resistance | Chemosensitization in cancer therapy | [8] |

Detailed Experimental Protocols

Plant Material Extraction and Standardization

The standardized preparation of *Kaempferia parviflora* extract is crucial for research reproducibility. The following protocol has been validated across multiple studies:

- **Plant Authentication:** Fresh rhizomes should be collected and authenticated by a qualified botanist. A voucher specimen must be deposited in a recognized herbarium (e.g., Voucher No. CY 4303 at Khon Kaen University) [6].
- **Extraction Process:**
 - Rhizomes are washed, chopped, and extracted with 95% ethanol at room temperature for 3-7 days [6] [9].
 - The extracted solution is filtered through Whatman No. 1 filter paper.
 - The filtrate is concentrated using a rotary evaporator under reduced pressure at 40-50°C.
 - The concentrate is lyophilized to obtain dry powder extract [9].
- **Standardization:** The extract is standardized to contain $\geq 4\%$ 5,7-DMF using High-Performance Liquid Chromatography (HPLC) with a C18 column, mobile phase of 0.5% acetic acid in water and acetonitrile gradient, flow rate of 1.2 mL/min, and detection at 254-264 nm [1] [7].
- **Stock Solution Preparation:** For cell culture studies, prepare a stock solution of 1 g/mL in DMSO, with final DMSO concentration maintained below 0.5% v/v [9].

In Vivo Anti-Obesity Assessment

The anti-obesity effects of 5,7-DMF can be evaluated using a high-fat diet (HFD)-induced obese mouse model:

- **Animal Model:** C57BL/6J male mice (4-week-old) are fed HFD (60% kcal from fat) for 12-15 weeks [1].
- **Treatment Groups** (n=6-8/group):
 - Normal diet (AIN93G)
 - HFD control
 - HFD + metformin (250 mg/kg b.w., positive control)

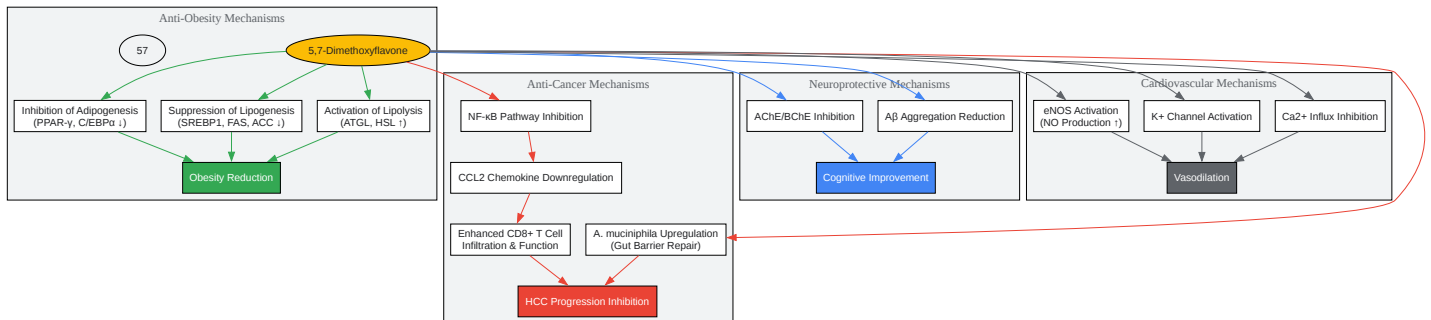
- HFD + 5,7-DMF or KP extract (50 mg/kg b.w.)
- HFD + 5,7-DMF or KP extract (100 mg/kg b.w.)
- **Administration:** Test compounds are administered orally daily for the study duration.
- **Outcome Measures:**
 - Weekly body weight measurement
 - Food efficiency ratio: $(\text{Body weight gain} / \text{Food intake}) \times 100$
 - Terminal adipose tissue weights (epididymal, perirenal, mesenteric)
 - Adipocyte size by H&E staining of adipose tissue sections
 - Western blot analysis of adipose tissue for adipogenesis (PPAR- γ , C/EBP α), lipogenesis (SREBP1, FAS, ACC), and lipolysis (ATGL, HSL) markers [1]

In Vitro Anti-Cancer Mechanism Studies

The anti-cancer mechanisms of 5,7-DMF, particularly against hepatocellular carcinoma, can be investigated through the following protocol:

- **Cell Culture:** Human HCC cell lines (e.g., HepG2, Huh7) are maintained in DMEM with 10% FBS at 37°C in 5% CO₂.
- **NF- κ B/CCL2 Pathway Analysis:**
 - Treat HCC cells with 5,7-DMF (10-100 μ M) for 24h.
 - Extract proteins using RIPA buffer with protease and phosphatase inhibitors.
 - Perform Western blot for p-NF- κ B p65, total NF- κ B p65, and CCL2.
 - Confirm CCL2 secretion using ELISA (e.g., CUSABIO mouse CCL2 ELISA kit) [4].
- **CD8+ T Cell Co-culture:**
 - Isolate CD8+ T cells from mouse spleen using magnetic bead separation.
 - Co-culture with 5,7-DMF-pretreated HCC cells in Transwell system.
 - Assess T cell infiltration by flow cytometry using CD8 and CD3 antibodies.
 - Measure IFN- γ production by ELISA as indicator of T cell activation [4].
- **Molecular Docking:** Perform in silico analysis to confirm 5,7-DMF binding to NF- κ B using AutoDock Vina or similar software [4].

Mechanisms of Action and Signaling Pathways



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Diagram 1: Multi-Target Mechanisms of 5,7-Dimethoxyflavone. The diagram illustrates the four primary pharmacological pathways through which 5,7-DMF exerts its therapeutic effects, highlighting its polypharmacology profile.

The mechanistic studies reveal that 5,7-DMF exhibits a polypharmacology profile, simultaneously modulating multiple targets across different disease pathways. In obesity models, 5,7-DMF significantly downregulates key adipogenic transcription factors PPAR- γ and C/EBP α while suppressing lipogenic enzymes including SREBP1, FAS, and ACC [1]. Concurrently, it activates lipolytic enzymes ATGL and HSL, creating a comprehensive anti-obesity effect through both reduced fat storage and enhanced fat breakdown [1].

In cancer models, particularly hepatocellular carcinoma, 5,7-DMF demonstrates a dual mechanism involving both direct tumor suppression and immunomodulation. It directly inhibits the NF- κ B signaling pathway, reducing phosphorylation of p65 subunit and subsequent downregulation of the chemokine CCL2, which is crucial for tumor immunosuppression [4]. Simultaneously, it enhances CD8⁺ T cell infiltration and function within the tumor microenvironment, effectively converting immunologically "cold" tumors to "hot" tumors [4]. Additionally, through gut-liver axis modulation, 5,7-DMF upregulates the beneficial gut bacterium *Akkermansia muciniphila*, which contributes to intestinal barrier repair and systemic antioxidant effects through glutathione regulation [4].

Analytical Methods and Pharmacokinetics

Quantitative Analysis Methods

Several validated methods are available for quantifying 5,7-DMF in plant material and biological samples:

- **TLC-Densitometry:** Uses silica gel 60 GF₂₅₄ plates with toluene:chloroform:acetone:formic acid (5:4:1:0.2) mobile phase, detection at 265 nm [2].
- **HPLC-UV:** Agilent systems with C18 columns, 0.5% acetic acid in water/acetonitrile gradient, flow rate 1.2 mL/min, detection at 254 nm [7].
- **LC-MS/MS:** Most sensitive method with LLOQ of 2 ng/mL in mouse plasma using C18 column, acetonitrile/water with formic acid mobile phase, MRM detection [8].

Pharmacokinetic Profile

Table 3: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone

| Parameter | Value in Mice | Value in Roosters | Experimental Conditions |
|------------------|---------------|----------------------|------------------------------------|
| C _{max} | - | 0.34-0.83 μ g/mL | Dose-dependent (100-200 mg/kg) [7] |
| T _{max} | - | 1.17-1.83 h | Dose-dependent (100-200 mg/kg) [7] |

| Parameter | Value in Mice | Value in Roosters | Experimental Conditions |
|-----------------------|--|-------------------------|-------------------------------------|
| T _{1/2} | ~2.5 h | 2.03-2.60 h | Single oral administration [7] [8] |
| AUC | - | Dose-dependent increase | Linear pharmacokinetics [7] |
| Tissue Distribution | Liver > Kidney > Spleen > Heart > Lung | - | 10 mg/kg oral dose in mice [8] |
| Extraction Efficiency | - | 73.95-81.49% recovery | Acetonitrile as optimal solvent [7] |

The pharmacokinetic studies demonstrate that 5,7-DMF is rapidly absorbed with dose-dependent exposure, shows linear pharmacokinetics, and has a relatively short elimination half-life of approximately 2-3 hours across species [7] [8]. Tissue distribution analysis reveals significant hepatic accumulation, consistent with its observed effects against hepatocellular carcinoma [8]. For bioanalytical methods, acetonitrile provides optimal extraction efficiency (73.95-81.49% recovery) from plasma samples [7]. Stability studies indicate that 5,7-DMF remains stable in blood and plasma for up to two days when stored at -20°C, but significant degradation (84.3-92.6% remaining) occurs after seven days, necessitating prompt analysis [7].

Conclusion and Research Implications

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